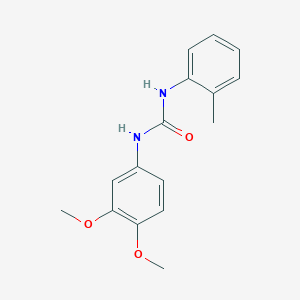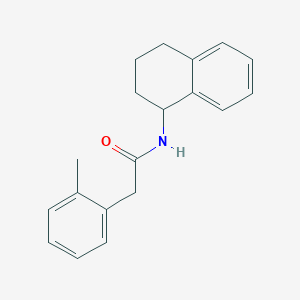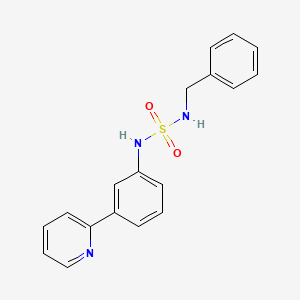
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea, commonly known as DMPU, is a widely used organic compound in various scientific research applications. It is an efficient and versatile solvent that is commonly used in organic synthesis, as well as in the study of biochemical and physiological effects.
作用机制
The mechanism of action of DMPU is not fully understood. However, it is believed to act as a hydrogen bond acceptor, forming hydrogen bonds with other molecules. This property allows it to solvate a wide range of organic compounds, making it an efficient solvent for organic synthesis.
Biochemical and Physiological Effects
DMPU has been shown to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
实验室实验的优点和局限性
DMPU has several advantages for lab experiments. It is a highly polar aprotic solvent that is compatible with a wide range of organic compounds. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the lab.
However, DMPU also has some limitations for lab experiments. It is relatively expensive compared to other solvents, and it can be difficult to remove from reaction mixtures. It can also be difficult to dispose of, as it is classified as a hazardous waste.
未来方向
There are several future directions for the use of DMPU in scientific research. One potential application is in the development of new cancer treatments. DMPU has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research.
Another potential application is in the study of the physiological effects of various compounds. DMPU has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Conclusion
In conclusion, DMPU is a versatile and efficient solvent that is widely used in scientific research. It has a range of applications in organic synthesis and the study of biochemical and physiological effects. While it has some limitations for lab experiments, it has several advantages and promising future directions for research.
合成方法
The synthesis of DMPU involves the reaction of 3,4-dimethoxyaniline and 2-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure DMPU.
科学研究应用
DMPU is widely used in scientific research due to its unique properties as a solvent. It is a highly polar aprotic solvent that is compatible with a wide range of organic compounds. It is commonly used in organic synthesis, as it can dissolve a wide range of organic compounds, including polar and nonpolar compounds.
DMPU is also used in the study of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research. It has also been used in the study of the physiological effects of various compounds, including drugs and toxins.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)18-16(19)17-12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMODVYHUAOOIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)